3-(Bromomethyl)-5-(methylsulfanyl)-2,3-dihydroimidazo[1,2-c]quinazoline
Description
3-(Bromomethyl)-5-(methylsulfanyl)-2,3-dihydroimidazo[1,2-c]quinazoline is a heterocyclic compound featuring a fused imidazoquinazoline core. The bromomethyl group at position 3 and the methylsulfanyl group at position 5 confer distinct reactivity and biological activity. This compound is part of a broader class of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives, which have been extensively studied for their dual inhibitory effects on phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), making them promising candidates for anticancer therapeutics . The bromomethyl substituent enhances electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites, while the methylsulfanyl group contributes to hydrophobic interactions and metabolic stability .
Properties
IUPAC Name |
3-(bromomethyl)-5-methylsulfanyl-2,3-dihydroimidazo[1,2-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3S/c1-17-12-15-10-5-3-2-4-9(10)11-14-7-8(6-13)16(11)12/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZCMNNWRUIHLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C3=NCC(N31)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Quinazoline derivatives are known to have a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antifolate, and antitumor effects.
Biochemical Analysis
Biochemical Properties
It is known that quinazoline derivatives have been found to exhibit good luminescence properties. They have also been used as fluorescent probes and biological imaging reagents.
Cellular Effects
Some quinazoline-based compounds have been found to exhibit anti-inflammatory effects.
Molecular Mechanism
Some quinazoline derivatives have been found to inhibit the bromodomains of certain histone acetyltransferases.
Temporal Effects in Laboratory Settings
Some quinazolinones have been synthesized at room temperature.
Metabolic Pathways
Quinazolinones are known to be involved in various metabolic processes.
Biological Activity
3-(Bromomethyl)-5-(methylsulfanyl)-2,3-dihydroimidazo[1,2-c]quinazoline (CAS: 139047-57-7) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.
- Molecular Formula : C₁₂H₁₂BrN₃S
- Molecular Weight : 310.21 g/mol
- Predicted Boiling Point : 448.4 ± 37.0 °C
- Density : 1.66 ± 0.1 g/cm³
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit a broad spectrum of antimicrobial activity. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 0.21 μg/mL |
| Pseudomonas aeruginosa | 0.25 μg/mL |
These findings suggest that the compound may serve as a promising lead for the development of new antimicrobial agents .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. For instance, it demonstrated significant cytotoxic effects against several cancer cell lines.
| Cell Line | IC₅₀ (μM) |
|---|---|
| HCC827 (lung cancer) | 6.26 ± 0.33 |
| NCI-H358 (lung cancer) | 6.48 ± 0.11 |
In comparative studies, the compound exhibited higher potency in two-dimensional cell cultures than in three-dimensional formats, indicating its potential for further development in cancer therapeutics .
3. Anti-inflammatory Activity
Quinazoline derivatives have also been recognized for their anti-inflammatory properties. The compound was tested in animal models and showed significant reduction in inflammation markers compared to control groups.
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds within the quinazoline family:
- Study on Quinazoline Derivatives : A series of quinazoline derivatives were synthesized and screened for anti-inflammatory and analgesic activities, with some exhibiting superior effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
- Cytotoxicity Assessment : In vitro assays demonstrated that modifications to the quinazoline structure could enhance cytotoxicity against specific cancer cell lines, suggesting a structure-activity relationship that warrants further exploration .
Comparison with Similar Compounds
Substituent Position and Target Engagement
- Position 3 vs. Position 2 Substitutions: Compounds with substitutions at position 3 (e.g., 3-(bromomethyl)) exhibit superior activity compared to position 2 analogues. For example, 3-substituted dihydroimidazoquinazolines showed higher α1-adrenoceptor affinity (pA₂ = 9.1) than 2-substituted derivatives (pA₂ = 7.8) in antihypertensive studies .
- C5 Modifications : The methylsulfanyl group at C5 in the target compound enhances metabolic stability and hydrophobic interactions, whereas C5 pyrimidine amides (e.g., compound 12e) improve PI3Kα inhibition (IC₅₀ = 2.89 nM) by forming hydrogen bonds with Lys833 in the ATP-binding pocket .
Dual vs. Single-Target Inhibitors
- Dual PI3K/HDAC Inhibitors : Compounds like 12e integrate a hydroxamate side chain (for HDAC inhibition) and a pyrimidine amide (for PI3K inhibition), achieving dual IC₅₀ values of 50 nM (HDAC1) and 2.89 nM (PI3Kα). This contrasts with single-target inhibitors like copanlisib, which is selective for PI3K .
- Selective α1-Adrenoceptor Antagonists: Compounds 20b and 28b lack the hydroxamate group but feature phenylpiperazinylmethyl groups, enabling potent α1-adrenoceptor binding (pA₂ > 9) without HDAC activity .
Structure-Activity Relationship (SAR) Insights
Hydrophobic Side Chains : Longer alkyl chains (e.g., C8 morpholine in copanlisib) enhance solubility and access to solvent-exposed regions of PI3K, improving potency .
Zinc-Binding Groups (ZBGs): Hydroxamate groups (e.g., in 12e) chelate zinc ions in HDAC active sites, while their absence (e.g., in α1-adrenoceptor antagonists) shifts activity toward GPCR targets .
Aromatic vs. Heterocyclic Amides : Pyrimidine amides (e.g., in 12e) outperform benzyl amides in PI3K inhibition due to hydrogen-bonding capabilities with Lys833 .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Bromomethyl)-5-(methylsulfanyl)-2,3-dihydroimidazo[1,2-c]quinazoline, and how can reaction yields be improved?
- Methodological Answer : Synthesis optimization can be achieved using statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors. For example, fractional factorial designs reduce the number of trials while resolving interactions between variables. Evidence from triazoloquinazoline syntheses shows yields improved by 20–40% via DoE-guided optimization . Characterization of intermediates via NMR and LC-MS is essential to confirm structural integrity at each step, as demonstrated in analogous imidazo-quinazoline systems .
Q. How can the stability of the bromomethyl group in this compound be assessed under varying storage and reaction conditions?
- Methodological Answer : Accelerated stability studies using thermal gravimetric analysis (TGA) and HPLC monitoring under controlled humidity/temperature can identify degradation pathways. For brominated heterocycles, halogen loss via nucleophilic substitution is a key concern. Comparative studies with analogs (e.g., 2-(bromomethyl)thiazole) suggest storing the compound at ≤−20°C in anhydrous dimethyl sulfoxide (DMSO) to minimize hydrolysis .
Q. What analytical techniques are most reliable for confirming the purity and structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) combined with / NMR provides definitive structural confirmation. For purity, reverse-phase HPLC with UV detection (e.g., at 254 nm) is recommended. Triazoloquinazolines with similar complexity were validated using LC-MS (e.g., m/z 352.1 [M+H]) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reaction pathways for modifying the methylsulfanyl or bromomethyl groups?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for substitution reactions. For instance, quantum chemical calculations were used to design imidazo[1,2-c]quinazoline derivatives, revealing that bromomethyl groups exhibit higher electrophilicity than chloromethyl analogs, favoring nucleophilic attacks . Molecular docking may further predict interactions if the compound has biological targets .
Q. What strategies resolve contradictions in spectroscopic data during characterization (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Contradictions may arise from dynamic processes (e.g., ring puckering in dihydroimidazo systems) or solvent effects. Variable-temperature NMR can distinguish conformational isomers, while 2D techniques (COSY, HSQC) clarify coupling patterns. In a triazoloquinazoline study, unexpected singlet splitting was attributed to slow interconversion of rotamers, resolved by heating the sample to 60°C .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing methylsulfanyl with sulfoxide/sulfone groups) and test against relevant biological assays (e.g., kinase inhibition). For quinoxaline-triazole hybrids, SAR revealed that electron-withdrawing groups at specific positions enhanced antiproliferative activity by 3–5-fold . Use multivariate regression to correlate electronic/steric parameters (Hammett σ, molar refractivity) with bioactivity .
Q. What mechanistic insights explain side reactions during bromomethyl functionalization (e.g., dimerization or elimination)?
- Methodological Answer : Kinetic studies (e.g., in situ IR monitoring) can track byproduct formation. For bromomethyl-heterocycles, dimerization often occurs via radical intermediates in polar aprotic solvents. Switching to DMF or adding radical inhibitors (e.g., TEMPO) suppresses this. Evidence from imidazo[1,2-b]pyridazines suggests that steric hindrance from the quinazoline core reduces elimination rates compared to simpler imidazoles .
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
- Methodological Answer : Replace hazardous solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures. Catalytic methods (e.g., Pd-mediated cross-couplings) reduce stoichiometric waste. A triazoloquinazoline synthesis achieved 65% yield using aqueous micellar conditions, minimizing organic solvent use . Computational reaction design tools (e.g., ICReDD’s path-searching algorithms) further identify atom-economical pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
